2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Description
The compound 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine features a complex heterocyclic scaffold. Its structure includes:
- 5-Methyl-1,2-oxazole-4-carbonyl group: A substituted oxazole ring linked via a carbonyl moiety.
- Octahydropyrrolo[3,4-b]pyrrol system: A bicyclic amine core, providing conformational rigidity.
- 5-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl substituent, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c1-10-13(7-22-26-10)16(25)24-5-4-11-8-23(9-14(11)24)15-3-2-12(6-21-15)17(18,19)20/h2-3,6-7,11,14H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMVZNRRKSTDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound is compared below with two analogs from the evidence (Table 1):
Table 1. Structural Comparison
Structural Analysis:
- Heterocyclic Core: The target’s bicyclic octahydropyrrolo[3,4-b]pyrrol may confer greater rigidity compared to the monocyclic piperidine in or the planar triazolo-thiadiazole in . Rigid cores often enhance receptor selectivity.
- Linkage Groups: The carbonyl group in the target compound (vs.
- Substituents : The trifluoromethyl group in both the target and improves lipophilicity, while aryl groups in may enhance π-π stacking interactions.
Physicochemical and Spectroscopic Properties
NMR Profiling (Inferred from ):
Comparative NMR analysis (as demonstrated for rapamycin analogs in ) could highlight electronic environment differences. For example:
- Region-Specific Shifts : Substituents on the oxazole (methyl vs. dimethyl in ) would alter chemical shifts in regions analogous to "A" and "B" in .
- Trifluoromethyl Effects: The -CF₃ group in the target and would deshield adjacent protons, creating distinct splitting patterns compared to non-fluorinated analogs.
Crystallographic Data (Inferred from ):
Tools like SHELXL and ORTEP-III could resolve conformational details of the bicyclic core. The octahydropyrrolo[3,4-b]pyrrol system likely exhibits chair-boat conformations, differing from the planar thiadiazole in .
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